molecular formula C9H13NOS B13083937 3-[(5-Methylthiophen-3-yl)methoxy]azetidine

3-[(5-Methylthiophen-3-yl)methoxy]azetidine

Cat. No.: B13083937
M. Wt: 183.27 g/mol
InChI Key: NCCCVKNAUZMQLU-UHFFFAOYSA-N
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Description

3-[(5-Methylthiophen-3-yl)methoxy]azetidine is a heterocyclic compound that contains both azetidine and thiophene moieties The azetidine ring is a four-membered nitrogen-containing ring, while the thiophene ring is a sulfur-containing five-membered aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methylthiophen-3-yl)methoxy]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form amines.

    Substitution: Both the azetidine and thiophene rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but they often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidine and thiophene derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives may have biological activity and could be used in the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-[(5-Methylthiophen-3-yl)methoxy]azetidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring can act as a pharmacophore, interacting with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The thiophene ring can contribute to the compound’s overall stability and electronic properties, influencing its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simple four-membered nitrogen-containing ring.

    Thiophene: A sulfur-containing five-membered aromatic ring.

    3-(Pyrazol-1-yl)azetidine: A derivative of azetidine with a pyrazole moiety.

Uniqueness

3-[(5-Methylthiophen-3-yl)methoxy]azetidine is unique due to the combination of the azetidine and thiophene rings, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to simpler azetidine or thiophene derivatives.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

3-[(5-methylthiophen-3-yl)methoxy]azetidine

InChI

InChI=1S/C9H13NOS/c1-7-2-8(6-12-7)5-11-9-3-10-4-9/h2,6,9-10H,3-5H2,1H3

InChI Key

NCCCVKNAUZMQLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)COC2CNC2

Origin of Product

United States

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